![molecular formula C5H9BrO B2682254 (2-Bromo-1-methylcyclopropyl)methanol CAS No. 343267-94-7](/img/structure/B2682254.png)
(2-Bromo-1-methylcyclopropyl)methanol
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Description
Scientific Research Applications
Chemical Reactions and Synthesis
- The reaction of similar cyclopropyl halides with alkali metals in alcohol solvents, like methanol, demonstrates their role in synthesizing optically active hydrocarbons (Walborsky et al., 1992).
- Reactions of 1-fluoro-1-bromo-2-arylcyclopropanes in methanol show potential for synthesizing compounds with retention of the three-membered ring under certain conditions (Aksenov & Terent'eva, 1978).
- Nucleophilic substitution reactions of allylic halides in methanol can lead to high yields of cyclopropane derivatives, indicating the relevance of such compounds in organic synthesis (Kolsaker & Storesund, 1972).
Biochemistry and Biotechnological Applications
- Methanol-based industrial biotechnology highlights the use of methanol as a building block in the chemical industry, and methylotrophic bacteria's role in synthesizing complex chemicals (Schrader et al., 2009).
- The study of methane monooxygenase in hydrocarbon hydroxylation, including the formation of alcohol derivatives from cyclopropanes, underlines its significance in biochemical processes (Liu et al., 1993).
- Research on the bioconversion of methanol to specialty chemicals in Escherichia coli indicates the potential for using methanol as a substrate for chemical production (Whitaker et al., 2017).
Methanol as a Solvent and Reagent
- The utilization of methanol as a solvent in chemical reactions, such as in the synthesis of bromo-substituted cyclopropenes, suggests its wide applicability in organic chemistry (Shirinian et al., 2012).
- Methanol's role as a reagent in transformations like the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes further exemplifies its versatility in synthetic applications (Sarki et al., 2021).
properties
IUPAC Name |
(2-bromo-1-methylcyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(3-7)2-4(5)6/h4,7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVIADXMRUCZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-1-methylcyclopropyl)methanol |
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